molecular formula C21H20N4O3 B5970991 2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide

2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide

Cat. No.: B5970991
M. Wt: 376.4 g/mol
InChI Key: OIKOLZZTMJYSMV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with various groups, including a phenyl group and a phenoxyacetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. Typically, reactions could occur at the various substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Generally, such compounds are expected to have good stability and moderate polarity .

Mechanism of Action

The mechanism of action of such compounds would depend on their biological target. Many pyrazolo[3,4-b]pyridine derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the development of new therapeutic agents .

Properties

IUPAC Name

2-[4-(3-methyl-6-oxo-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-20-17(14-7-9-16(10-8-14)28-12-18(22)26)11-19(27)23-21(20)25(24-13)15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKOLZZTMJYSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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